molecular formula C17H11F3N2O2 B12878718 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide CAS No. 655222-50-7

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide

Cat. No.: B12878718
CAS No.: 655222-50-7
M. Wt: 332.28 g/mol
InChI Key: SVNYVSTZNUHCKT-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a quinoline core with a carboxamide group at the 8th position. The unique structural features of this compound contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the catalysis of palladium complexes . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated quinoline derivatives .

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
  • 8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline
  • 8-Methoxy-5,7-bis(4-(trifluoromethoxy)phenyl)quinoline

Uniqueness

2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide stands out due to its unique combination of the trifluoromethoxy group and the carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

655222-50-7

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]quinoline-8-carboxamide

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)24-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(21)23)15(11)22-14/h1-9H,(H2,21,23)

InChI Key

SVNYVSTZNUHCKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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